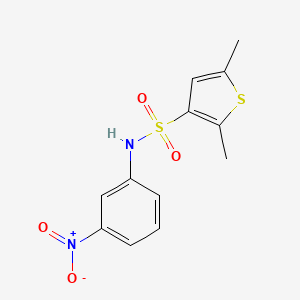

![molecular formula C17H19N7O B5519062 2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)

2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide" is a compound belonging to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their significant pharmacological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

- The synthesis of similar pyrimidine derivatives often involves the reaction of various substrates under specific conditions. For instance, Mohamed (2021) describes the synthesis of certain pyrimidine derivatives by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2021).

Molecular Structure Analysis

- The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic methods, including NMR and IR spectroscopy. Gomha, Muhammad, & Edrees (2017) employed elemental analysis and spectral data to confirm the structure of a novel pyrimidine derivative (Gomha, Muhammad, & Edrees, 2017).

Chemical Reactions and Properties

- Pyrimidine derivatives can undergo various chemical reactions depending on the substituents present. For example, Palanki et al. (2000) explored the structure-activity relationship of certain pyrimidine derivatives, indicating their reactive nature and potential for modification (Palanki et al., 2000).

Physical Properties Analysis

- The physical properties of pyrimidine derivatives, such as melting point, solubility, and crystal structure, can be determined through various analytical techniques. Lahmidi et al. (2019) provided insights into the crystal structure of a pyrimidine derivative using X-ray single crystal diffraction and spectroscopic techniques (Lahmidi et al., 2019).

Chemical Properties Analysis

- Pyrimidine derivatives exhibit a range of chemical properties, including reactivity with different reagents, formation of various heterocycles, and potential biological activities. El-Agrody et al. (2011) discussed the synthesis of pyrimidine derivatives and their antimicrobial activities, highlighting their diverse chemical properties (El-Agrody et al., 2011).

Aplicaciones Científicas De Investigación

PET Imaging Applications

- Characterization of Radioactive Metabolites for PET Imaging : Research on WAY-100635, a compound with a related chemical structure, has shown its application in PET imaging to study 5-HT1A receptors in the human brain. The understanding of its metabolism is crucial for developing biomathematical models to interpret radioactivity uptake in the brain, indicating its potential in neurological studies (Osman et al., 1996).

Pharmacological Research

- Anticancer Research : A phase II clinical study evaluated the use of DTIC along with other compounds for treating malignant gliomas, highlighting the approach of using chemical compounds to enhance the antitumor effects of chloroethyl nitrosoureas (Ikeda et al., 1996).

Exploring Bioactive Compounds

- Investigation of Bioactive Pyridines : A study developed an accurate method for quantifying food-derived bioactive pyridines and their metabolites in human plasma and urine after coffee consumption, demonstrating the importance of analytical chemistry in understanding dietary exposures to bioactive compounds (Lang et al., 2010).

Understanding Toxicity and Exposure

- Exposure to Carcinogenic Compounds : Research has been conducted to estimate human exposures to carcinogenic heterocyclic amines by measuring the amounts of these compounds in human urine. This research underscores the significance of monitoring exposure to potentially hazardous compounds through diet (Ushiyama et al., 1991).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(ethylamino)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O/c1-3-19-17-20-8-14(9-21-17)16(25)23-12(2)13-4-6-15(7-5-13)24-11-18-10-22-24/h4-12H,3H2,1-2H3,(H,23,25)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTUUZZEMFJCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)NC(C)C2=CC=C(C=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)